molecular formula C35H24 B1199606 1,3-Dipyrenylpropane CAS No. 61549-24-4

1,3-Dipyrenylpropane

Cat. No.: B1199606
CAS No.: 61549-24-4
M. Wt: 444.6 g/mol
InChI Key: OUEIPKXVZRHNIB-UHFFFAOYSA-N
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Description

1,3-Dipyrenylpropane is an organic compound belonging to the class of pyrenes, which are characterized by their structure containing four fused benzene rings. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dipyrenylpropane can be synthesized through a multi-step process. One common method involves the coupling of pyrene with a propyl chain. The process typically includes:

    Formation of Pyrene Derivatives: Pyrene is first functionalized to introduce reactive groups.

    Coupling Reaction: The functionalized pyrene derivatives are then coupled with a propyl chain using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Dipyrenylpropane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Carbonyl compounds.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated pyrene derivatives.

Mechanism of Action

The mechanism of action of 1,3-Dipyrenylpropane primarily involves its interaction with lipid bilayers. The compound can embed itself within the membrane, affecting its fluidity and microviscosity. This interaction is often monitored using fluorescence techniques, where the formation of excimers (excited dimers) provides insights into the dynamic properties of the membrane .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dipyrenylpropane is unique due to its extended aromatic system, which imparts distinct photophysical properties. This makes it particularly useful as a fluorescent probe in various scientific applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-(3-pyren-1-ylpropyl)pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H24/c1(4-22-10-12-28-16-14-24-6-2-8-26-18-20-30(22)34(28)32(24)26)5-23-11-13-29-17-15-25-7-3-9-27-19-21-31(23)35(29)33(25)27/h2-3,6-21H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEIPKXVZRHNIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210536
Record name 1,3-Di-(1-pyrenyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61549-24-4
Record name 1,3-Di-(1-pyrenyl)propane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061549244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Di-(1-pyrenyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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